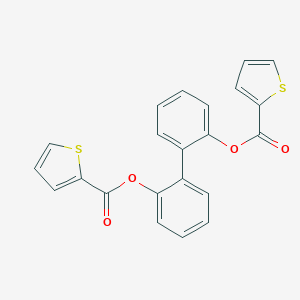
BIPHENYL-2,2'-DIYL DITHIOPHENE-2-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-2-yl 2-thiophenecarboxylate typically involves the esterification of 2-thiophenecarboxylic acid with 2-hydroxy-1,1’-biphenyl-2-carboxylic acid . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of 2’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-2-yl 2-thiophenecarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-2-yl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-2-yl 2-thiophenecarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-2-yl 2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2’-[(2-Furylcarbonyl)oxy][1,1’-biphenyl]-2-yl 2-furancarboxylate
- 2’-[(2-Pyridylcarbonyl)oxy][1,1’-biphenyl]-2-yl 2-pyridinecarboxylate
- 2’-[(2-Benzoyl)oxy][1,1’-biphenyl]-2-yl 2-benzoate
Uniqueness
2’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-2-yl 2-thiophenecarboxylate is unique due to the presence of thiophene rings, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C22H14O4S2 |
|---|---|
分子量 |
406.5g/mol |
IUPAC名 |
[2-[2-(thiophene-2-carbonyloxy)phenyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C22H14O4S2/c23-21(19-11-5-13-27-19)25-17-9-3-1-7-15(17)16-8-2-4-10-18(16)26-22(24)20-12-6-14-28-20/h1-14H |
InChIキー |
XOEXCWOLZRJEEE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC(=O)C3=CC=CS3)OC(=O)C4=CC=CS4 |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC(=O)C3=CC=CS3)OC(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















